Cas no 58449-06-2 (1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one)

1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one structure
58449-06-2 structure
Nome del prodotto:1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one
Numero CAS:58449-06-2
MF:C23H22O5
MW:378.417787075043
CID:948527
PubChem ID:73447

1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-[2,4-dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl]-3-phenylpropan-1-one
    • 1-[2,4-Dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenyl-1-propanone
    • 1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one
    • 1-(2,4-Dihydroxy-3-(2-hydroxybenzyl)-6-methoxyphenyl)-3-phenyl-1-propanone
    • AC1L2JVD
    • AC1Q5D64
    • CHEBI:9915
    • CHEMBL523296
    • MEGxp0_001394
    • NCIMech_000569
    • NSC241906
    • Uvaretin
    • 1-PROPANONE, 1-(2,4-DIHYDROXY-3-((2-HYDROXYPHENYL)METHYL)-6-METHOXYPHENYL)-3-PHENYL-
    • Q27089383
    • NSC-241906
    • ACon1_001408
    • C09978
    • AKOS040758209
    • LMPK12120469
    • SCHEMBL4743874
    • 1-Propanone,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenyl-
    • 1-(2,4-Dihydroxy-3-((2-hydroxyphenyl)methyl)-6-methoxyphenyl)-3-phenyl-1-propanone
    • NCGC00180537-01
    • DTXSID50207148
    • 58449-06-2
    • NCI60_001940
    • UNII-VZ5C9UL7V1
    • CS-0310817
    • BRD-K57086287-001-01-8
    • CCG-35562
    • HY-N10129
    • VZ5C9UL7V1
    • NSC 241906
    • 2',4'-dihydroxy-3'-[(2-hydroxyphenyl)methyl]6'-methoxy-7,8-dihydrochalcone
    • TZN3_3.1
    • 1-[2,4-Dihydroxy-3-[(2-hydroxyphenyl)methyl ]-6-methoxyphenyl ]-3-phenyl-1-propanone
    • DB-291215
    • Inchi: InChI=1S/C23H22O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3
    • Chiave InChI: LQHGGFQNRNEFIG-UHFFFAOYSA-N
    • Sorrisi: COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)CCC3=CC=CC=C3

Proprietà calcolate

  • Massa esatta: 378.14676
  • Massa monoisotopica: 378.14672380g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 7
  • Complessità: 489
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 87Ų

Proprietà sperimentali

  • PSA: 86.99
  • LogP: 4.21830
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD